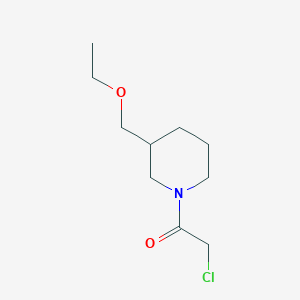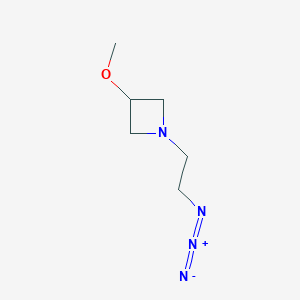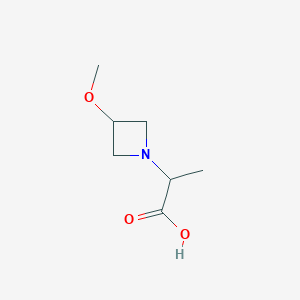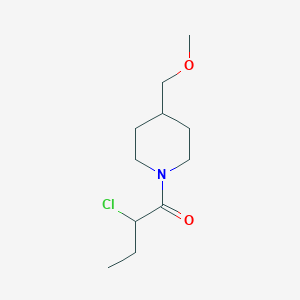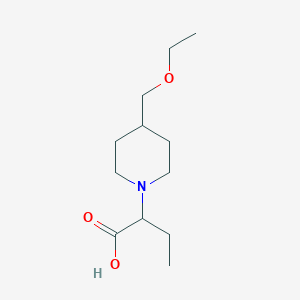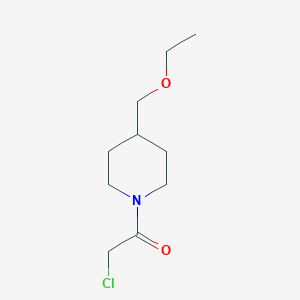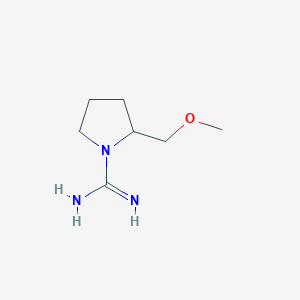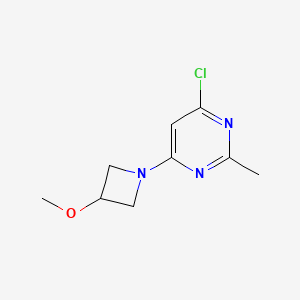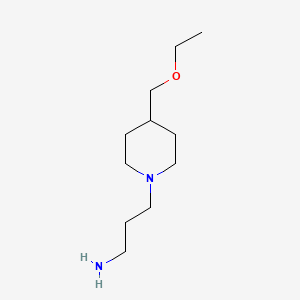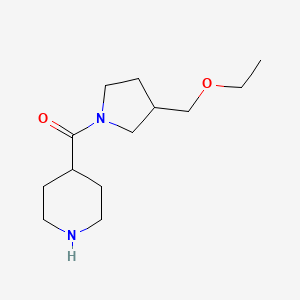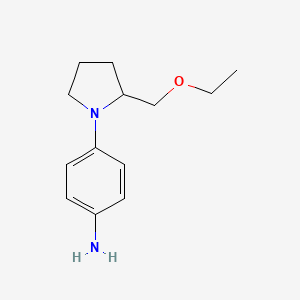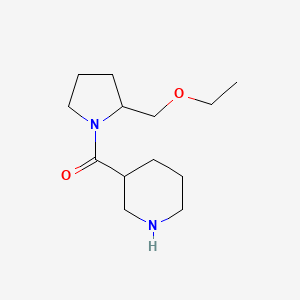
(乙氧基甲基)吡咯烷-1-基(哌啶-3-基)甲酮
描述
(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理学:药物开发
该化合物的结构特征,如哌啶环和吡咯烷环,通常存在于具有药理活性的分子中 。这些环有助于药物分子的立体化学和三维形状,这对它们与生物靶点的相互作用至关重要。 该化合物可以作为合成选择性雄激素受体调节剂 (SARMs) 的前体,用于治疗肌肉萎缩和骨质疏松症等疾病 .
生物化学:酶抑制
在生物化学中,酶抑制剂在理解代谢途径和开发治疗剂方面起着重要作用。 乙氧基甲基和哌啶-3-基可能与酶活性位点相互作用,可能导致开发新的抑制剂,这些抑制剂可用于研究或治疗代谢紊乱 .
农业:杀虫剂
具有哌啶和吡咯烷结构基序的化合物已被探索用于农业,作为杀虫剂。 它们的结构复杂性允许与生物系统进行多种相互作用,这可以用来开发新的杀虫剂或除草剂 .
环境科学:污染物降解
该化合物作为化学反应催化剂的潜力可应用于环境科学中,用于降解污染物。 它参与多组分反应的能力可用于设计用于分解有害环境污染物的过程 .
工业化学:聚合物合成
在工业化学中,该化合物可用作合成聚合物的构建块。 甲酮基团与杂环的反应性相结合,可导致具有独特特性的聚合物,在材料科学等各种应用中都有用 .
医药:治疗剂
该化合物与已知药效团的结构相似性表明它可以被修饰以创建治疗剂。 例如,它的衍生物可以被设计成调节受体或离子通道,从而在治疗神经系统疾病方面具有潜在的应用 .
未来方向
生化分析
Biochemical Properties
(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in cellular signaling pathways. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to modulation of their activity. For instance, (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone can act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation. Additionally, (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone exerts its effects through specific binding interactions with biomolecules. It can bind to receptors or enzymes, leading to inhibition or activation of their functions. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term exposure to (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as enhanced cellular function or protection against oxidative stress. At higher doses, it can induce toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are crucial for the detoxification and elimination of (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone from the body. The involvement of cytochrome P450 enzymes in its metabolism highlights the importance of these pathways in determining the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone within the cell can determine its specific biochemical and cellular effects .
属性
IUPAC Name |
[2-(ethoxymethyl)pyrrolidin-1-yl]-piperidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-17-10-12-6-4-8-15(12)13(16)11-5-3-7-14-9-11/h11-12,14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWPEUYMYCYNNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C(=O)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


